Cartorimine

Description

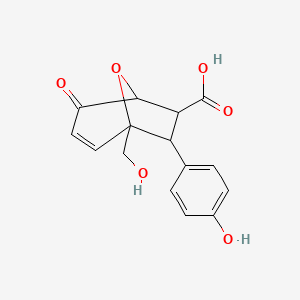

Structure

3D Structure

Properties

Molecular Formula |

C15H14O6 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

1-(hydroxymethyl)-7-(4-hydroxyphenyl)-4-oxo-8-oxabicyclo[3.2.1]oct-2-ene-6-carboxylic acid |

InChI |

InChI=1S/C15H14O6/c16-7-15-6-5-10(18)13(21-15)11(14(19)20)12(15)8-1-3-9(17)4-2-8/h1-6,11-13,16-17H,7H2,(H,19,20) |

InChI Key |

IJGLRFRYPAUECC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3C(=O)C=CC2(O3)CO)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3C(=O)C=CC2(O3)CO)C(=O)O)O |

melting_point |

206-207°C |

physical_description |

Solid |

Synonyms |

cartorimine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Cartorimine

Established Synthetic Routes to Cartorimine

The synthesis of this compound has been primarily achieved through cycloaddition strategies, which are efficient for constructing the complex, bridged-ring system of the molecule.

Oxidopyrylium-Mediated Cycloaddition Strategies

A key strategy in the total synthesis of this compound involves the use of an oxidopyrylium ylide in a [5+2] cycloaddition reaction. nih.govthieme-connect.com This powerful reaction class is well-suited for creating the seven-membered ring and the oxygen-bridged bicyclic system characteristic of this compound. nih.govresearchgate.net

In a notable synthesis, the oxidopyrylium zwitterion, generated in situ from a pyranulose precursor, reacts with a cinnamate (B1238496) derivative. thieme-connect.comresearchgate.net For instance, heating pyranulose with methyl 4-acetoxycinnamate in the presence of a non-nucleophilic base like 2,6-di-tert-butylpyridine (B51100) initiates the cycloaddition. researchgate.netresearchgate.net The initially formed cycloadduct is then hydrolyzed to yield this compound. researchgate.net This approach has also been successfully applied to the synthesis of related natural products, such as descurainin. thieme-connect.comuni-tuebingen.de

The generation of the reactive oxidopyrylium ylide intermediate is a critical step. While elimination from an Achmatowicz-rearranged pyran is a common method, other techniques for generating these ylides, such as those involving palladium catalysts or triethylamine (B128534), have also been developed, expanding the toolkit for these cycloadditions. nih.govacs.org These reactions construct the 8-oxabicyclo[3.2.1]octane skeleton, which is a common motif in numerous natural products. nih.gov

Table 1: Key [5+2] Cycloaddition for this compound Synthesis thieme-connect.comresearchgate.netresearchgate.net

| Precursor 1 | Precursor 2 | Conditions | Key Intermediate | Product |

| Pyranulose | Methyl 4-acetoxycinnamate | Heat, 2,6-di-t-butylpyridine, CH3CN | Oxidopyrylium ylide | [5+2] Cycloadduct |

Stereoselective Approaches in this compound Synthesis

Controlling stereochemistry is a crucial aspect of synthesizing complex molecules like this compound. While the initial reported synthesis of (±)-cartorimine was racemic, significant advancements have been made in stereoselective cycloadditions. thieme-connect.comresearchgate.net The stereoselectivity in oxidopyrylium-alkene [5+2] cycloadditions can be influenced by steric factors of both the pyrylium (B1242799) species and the dipolarophile. researchgate.net For example, using larger substituents on either reactant can lead to higher stereoselectivity. researchgate.net

For intramolecular variants of this reaction, high diastereoselectivity has been observed, often dictated by the constraints of the tether connecting the ylide and the alkene. researchgate.net In the broader context of oxidopyrylium cycloadditions, asymmetric catalysis has emerged as a powerful tool. Dual-catalyst systems, employing a chiral primary aminothiourea and an achiral thiourea, have been successfully used to achieve high enantioselectivity in intramolecular [5+2] cycloadditions, although this specific application to this compound itself has not been detailed. nih.gov Such methods rely on anion-binding catalysis to generate a chiral pyrylium ion pair that undergoes the cycloaddition with high enantiocontrol. nih.gov

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the underlying mechanisms of the key synthetic reactions is vital for optimizing existing routes and designing new ones. Research has focused on elucidating the reaction pathways and the nature of the intermediates involved.

Elucidation of Reaction Pathways and Intermediates

The core of this compound synthesis lies in the generation and subsequent cycloaddition of an oxidopyrylium ylide. uni-tuebingen.decuny.edu This reactive intermediate is typically formed through the thermal or base-mediated elimination of a leaving group from a stable precursor, such as an acetoxy-pyranone derived from an Achmatowicz reaction. nih.govuni-tuebingen.de Once formed, the oxidopyrylium ylide, a 1,3-dipole, readily engages with an alkene (the dipolarophile) in a concerted or stepwise [5+2] cycloaddition to form the 8-oxabicyclo[3.2.1]octane skeleton. cuny.edu

Kinetic studies have revealed that the formation of the ylide can be reversible, and the ylide itself can undergo dimerization. cuny.edu The balance between cycloaddition and dimerization is influenced by steric factors on the ylide precursor and the reactivity of the dipolarophile. cuny.edu For instance, sterically hindered ylides have a higher energy barrier to dimerization, which allows for more efficient trapping by the alkene in the desired cycloaddition. cuny.edu

Computational Studies of Synthetic Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has provided significant insights into the mechanisms of oxidopyrylium cycloadditions. researchgate.net Theoretical studies support the feasibility of the [5+2] cycloaddition pathway, with calculated activation barriers falling within a range that suggests the reaction can proceed thermally. researchgate.net

These computational models help to rationalize the stereoselectivity observed in these reactions. researchgate.net By calculating the energy of the different transition states leading to various diastereomeric products, researchers can predict and explain the experimental outcomes. researchgate.net For example, in intramolecular cycloadditions, the energy difference between diastereomeric transition states can be substantial (e.g., ~10 kcal/mol), accounting for the high diastereoselectivity observed. researchgate.net Computational studies have also been employed to explore the reaction mechanisms of related cycloadditions, helping to decipher complex pathways and the origins of regioselectivity and enantioselectivity in catalytic systems. researchgate.netedandersonchem.org

Development of Novel Synthetic Methodologies for this compound and Analogues

Research continues to expand the synthetic toolbox for accessing this compound and its analogues. Efforts are focused on developing more efficient, selective, and versatile methods. One area of development is the generation of the key oxidopyrylium ylide intermediate under milder or catalytic conditions. For instance, methods using palladium catalysts or simple organic bases like triethylamine have been shown to effectively generate these reactive species for [5+2] cycloadditions. acs.org

Furthermore, the development of catalytic, enantioselective versions of the [5+2] cycloaddition is a major goal. nih.gov The use of dual-catalyst systems, which operate through cooperative catalysis, represents a significant step towards achieving high enantioselectivity for these transformations. nih.gov While initially demonstrated on intramolecular systems, the extension of these principles to intermolecular reactions could provide highly efficient and stereocontrolled access to this compound and a wide array of related compounds. The synthesis of analogues allows for the exploration of structure-activity relationships and the potential discovery of new bioactive molecules. uni-tuebingen.de

Asymmetric Synthesis of this compound Stereoisomers

Asymmetric synthesis is the process of selectively creating one stereoisomer of a chiral molecule. cutm.ac.ingd3services.comddugu.ac.in This is crucial in drug development as different stereoisomers can have vastly different biological activities. gd3services.com A discussion on the asymmetric synthesis of this compound would include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. ddugu.ac.in

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereoselective formation of the desired product. ddugu.ac.inslideshare.net

Chiral Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a reaction. cutm.ac.in

Without any information on the structure of this compound, it is impossible to detail the specific reagents, catalysts, or reaction pathways that would be employed for its asymmetric synthesis.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ispe.orgijfmr.compaperpublications.org Key principles that would be relevant to this compound production include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous substances with more environmentally benign alternatives. ispe.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. acs.org

Waste Prevention: Designing syntheses to prevent waste rather than treating it after it has been created. ijfmr.com

A detailed analysis would require knowledge of the specific synthetic route for this compound to identify areas for improvement based on these principles.

Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of related compounds (analogues) to understand how specific structural features influence biological activity. wikipedia.orggardp.org This is a cornerstone of medicinal chemistry, guiding the optimization of a lead compound. cbcs.se

For this compound, this would involve systematically modifying different parts of its molecule and evaluating the impact of these changes. For example, chemists might:

Introduce or remove functional groups. mdpi.com

Alter the size or shape of the molecule. mdpi.com

Change the position of substituents. nih.gov

The findings from these studies would be crucial for identifying the "pharmacophore" – the essential features of the this compound molecule responsible for its biological effects. This knowledge would then be used to design more potent and selective analogues.

The following table would typically summarize the SAR data for a series of this compound analogues.

Table 1: Structure-Activity Relationship of this compound Analogues

| Analogue | Modification from this compound | Biological Activity (e.g., IC50, EC50) |

| --- | --- | --- |

| --- | --- | --- |

| --- | --- | --- |

Data not available due to the lack of information on this compound.

Biosynthesis and Metabolic Pathways of Cartorimine

Elucidation of the Biosynthetic Pathway of Cartorimine in its Natural Source (Carthamus tinctorius)

The biosynthetic pathway of this compound is embedded within the broader flavonoid synthesis pathway in safflower. This pathway begins with the amino acid phenylalanine, which is converted through a series of steps into key precursor molecules. maxapress.comnih.gov The general phenylpropanoid pathway provides the starter molecule p-coumaroyl-CoA, which serves as a crucial building block for numerous flavonoids. maxapress.comnih.gov The elucidation of this pathway is essential for understanding how specialized metabolites like this compound are produced in nature.

The formation of quinochalcones, including this compound, is initiated by the enzyme Chalcone (B49325) Synthase (CHS). nih.govnih.gov In Carthamus tinctorius, several CHS genes have been identified, with CtCHS1 being a key enzyme that channels precursors into the flavonoid pathway. frontiersin.orgresearcher.life It is considered the first committed and rate-limiting enzyme in this metabolic route. nih.gov Overexpression of the CtCHS1 gene in transgenic safflower has been shown to significantly increase the production of quinochalcone glucosides, confirming its pivotal role. nih.govresearcher.liferesearchgate.net

Other enzymes are also integral to the upstream pathway. Phenylalanine ammonia-lyase (PAL) catalyzes the initial step in the phenylpropanoid pathway, while Chalcone Isomerase (CHI) can divert intermediates toward the production of other flavonoid classes like flavonols. maxapress.comnih.gov The coordinated action of these enzymes determines the metabolic flux towards different end products.

Table 1: Key Enzymes in the Biosynthetic Pathway Leading to Quinochalcones in Carthamus tinctorius

| Enzyme Name | Abbreviation | Function | Reference |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first step in the general phenylpropanoid pathway. | maxapress.com |

| Cinnamic Acid 4-Hydroxylase | C4H | Involved in the formation of p-coumaric acid. | maxapress.com |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. | maxapress.com |

| Chalcone Synthase | CHS (e.g., CtCHS1) | Key entry-point enzyme; condenses p-coumaroyl-CoA with three malonyl-CoA molecules. nih.govnih.gov | frontiersin.orgnih.govnih.gov |

| Chalcone Isomerase | CHI | Competes with the quinochalcone pathway by converting chalcones to flavanones. nih.gov | nih.govresearcher.life |

The biosynthesis of the chalcone backbone is a well-established process. The reaction, catalyzed by Chalcone Synthase, involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govwikipedia.org This reaction forms a polyketide intermediate that cyclizes to produce 4,2′,4′,6′-tetrahydroxychalcone, the foundational structure for various flavonoids. nih.gov

From this central intermediate, the pathway diverges. For the synthesis of quinochalcones like this compound, this chalcone intermediate is processed through a series of subsequent enzymatic modifications. While the specific steps leading to other related safflower pigments like carthamin (from its yellow precursor precarthamin) have been identified, the precise enzymatic reactions that modify the chalcone backbone to form the unique cycloheptenone oxide structure of this compound are less characterized. tohoku.ac.jp The structure of this compound suggests complex cyclization and oxidation reactions occur in the terminal steps of its formation. nih.govacs.org

Identification of Key Enzymes in this compound Biosynthesis (e.g., Chalcone Synthase (CtCHS1))

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound and other quinochalcones in Carthamus tinctorius is tightly regulated at the molecular level to control the flow of metabolites. frontiersin.orgmaxapress.com This regulation occurs through the differential expression of biosynthetic genes and the activity of transcription factors. wikipedia.orgcwru.edumdpi.com

Studies involving transgenic safflower have demonstrated that the regulation of gene expression is a key control mechanism. The overexpression of CtCHS1 not only increases the accumulation of quinochalcones but also leads to the upregulation of other related genes such as CHS4 and CHS6. researcher.liferesearchgate.net Concurrently, the expression of genes for the competing enzyme, Chalcone Isomerase (CHI1 and CHI2), is decreased. researcher.liferesearchgate.net This coordinated genetic response effectively channels metabolic intermediates away from flavonol synthesis and towards the production of quinochalcones. researcher.life

Metabolomic Profiling of this compound in Biological Systems (Non-Human Organisms, in vitro models)

Metabolomics provides a powerful analytical framework for studying the complete set of small-molecule metabolites (the metabolome) in a biological system. wikipedia.org This approach is widely used in plant science to understand metabolic pathways, identify novel compounds, and assess plant responses to environmental changes. nih.govmdpi.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to these analyses, allowing for the sensitive detection and quantification of a wide array of compounds. mdpi.comnih.gov

In the context of Carthamus tinctorius, metabolomic studies have been employed to profile the rich variety of secondary metabolites present in different parts of the plant, such as the flowers and seeds. koreascience.kr These untargeted analyses use high-resolution mass spectrometry, like Quadrupole Time-of-Flight (Q-TOF) LC/MS, to generate comprehensive chemical fingerprints. koreascience.kr Such studies have confirmed that the flowers are particularly rich in flavonoids, including the class of quinochalcones to which this compound belongs. scite.aikoreascience.kr

While these metabolomic approaches are capable of detecting this compound, detailed quantitative data focusing specifically on its accumulation in different tissues or under various conditions are not extensively documented in the reviewed literature. However, the application of targeted metabolomic assays, which are designed to quantify specific known compounds, has been established for large-scale analysis of crop plants and could be applied to precisely measure this compound levels. nih.gov These methods provide a snapshot of the plant's physiological state and are crucial for linking genetic information to functional biochemical outputs. wikipedia.org

Table 2: Metabolite Classes Identified in Carthamus tinctorius using Metabolomic Approaches

| Metabolite Class | Analytical Technique(s) | Significance in Safflower | Reference(s) |

| Quinochalcones | LC-MS | Key bioactive compounds and pigments in flowers, including this compound, carthamin, and HSYA. | nih.govscite.aikoreascience.kr |

| Flavonols | LC-MS | Another major class of flavonoids, such as kaempferol (B1673270) and quercetin (B1663063) glucosides. | nih.govscite.ai |

| Amino Acids | LC-MS/MS, GC-MS | Primary metabolites that serve as precursors for secondary metabolite biosynthesis. | nih.govnih.gov |

| Organic Acids | LC-MS/MS, GC-MS | Intermediates in primary metabolism (e.g., Krebs cycle) that support overall plant physiology. | nih.govnih.gov |

| Lipids/Fatty Acids | GC-MS, LC-MS | Major components of safflower seeds (oil), but also present in other tissues. | nih.govkoreascience.kr |

Molecular and Cellular Mechanisms of Action of Cartorimine Preclinical Research

Identification and Validation of Molecular Targets for Cartorimine

The initial step in elucidating a compound's mechanism of action involves identifying its molecular binding partners within the cell. angelinipharma.com For this compound, this has been explored through computational predictions linking the compound to key proteins.

Computational network pharmacology studies have identified this compound as a bioactive compound with the potential for high interactivity with several key proteins. researchgate.netresearchgate.net In research analyzing compounds from Carthamus tinctorius, this compound was one of six compounds found to be highly interactive with Epidermal Growth Factor Receptor (EGFR), Matrix Metallopeptidase 9 (MMP9), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), and AKT Serine/Threonine Kinase 1 (AKT1). researchgate.netresearchgate.net These proteins were identified as top hub genes within a complex protein-protein interaction (PPI) network associated with disease pathways, suggesting their central role in cellular signaling. researchgate.netresearchgate.net The identification of these potential interactions is based on advanced computational techniques that model the relationships between chemical structures and protein targets, thereby facilitating the discovery of potential therapeutic pathways. researchgate.net

Interactions between small molecules and nucleic acids (DNA and RNA) are crucial for many cellular functions. refeyn.comthermofisher.comnih.gov These interactions can influence gene expression, replication, and repair. refeyn.comnih.gov However, within the scope of the reviewed preclinical literature, there are no specific studies detailing direct binding or interaction between this compound and nucleic acids. The mechanisms of protein-nucleic acid recognition are well-studied, involving electrostatic forces, hydrogen bonding, and stacking interactions, but the application of these principles to this compound specifically has not been documented. thermofisher.comias.ac.in

Cellular receptors, particularly those on the cell surface, are primary targets for many therapeutic agents, mediating communication between the cell and its environment. frontiersin.orgplos.org The process of a ligand binding to a receptor initiates a cascade of intracellular events. nih.gov Specific binding is often assessed using techniques like radiometric ligand-binding assays. revvity.commesoscale.com Despite the importance of this characterization, dedicated preclinical studies examining the direct binding of this compound to specific cellular receptors have not been reported in the available scientific literature.

Nucleic Acid-Cartorimine Interactions

Modulation of Intracellular Signaling Pathways by this compound

The predicted interaction of this compound with key regulatory proteins suggests it may modulate multiple intracellular signaling pathways. ppd.com These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular responses like growth, proliferation, and metabolism. nih.govresearchgate.net

Based on network pharmacology analyses, this compound is predicted to be highly interactive with several key enzymes that are also significant drug targets. researchgate.netresearchgate.net These include EGFR, a receptor tyrosine kinase; MMP9, a zinc-dependent endopeptidase; PTGS2, also known as cyclooxygenase-2 (COX-2); and AKT1, a serine/threonine kinase. researchgate.netresearchgate.netnih.gov While these interactions are predicted, detailed preclinical studies reporting specific enzyme inhibition or activation kinetics (such as IC₅₀ or Kᵢ values) for this compound are not available in the reviewed literature. The existing research points to these enzymes as probable targets, warranting further experimental investigation to quantify the nature and potency of these interactions. researchgate.net

Table 1: Predicted Protein Targets of this compound and Their Cellular Functions

| Target Protein | Common Name/Synonym | Primary Cellular Function | Signaling Pathway Involvement |

|---|---|---|---|

| EGFR | Epidermal Growth Factor Receptor; ErbB1 | Receptor tyrosine kinase that initiates signaling cascades upon ligand binding, regulating cell proliferation, survival, and differentiation. | MAPK pathway, PI3K/Akt pathway nih.govmdpi.com |

| MMP9 | Matrix Metallopeptidase 9; Gelatinase B | Zinc-dependent enzyme involved in the degradation of extracellular matrix components, crucial for tissue remodeling, cell migration, and invasion. | Associated with EGFR and AR signaling in some cancers nih.gov |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2; COX-2 | Key enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid, involved in inflammation and pain signaling. | Prostanoid biosynthesis pathway researchgate.net |

| AKT1 | AKT Serine/Threonine Kinase 1; Protein Kinase B | Serine/threonine-protein kinase that plays a central role in mediating cell survival, growth, proliferation, and metabolism. | PI3K/Akt/mTOR pathway nih.govmdpi.com |

The regulation of gene expression is a fundamental process controlling cellular function and is influenced by the activity of signaling pathways. nih.govucla.edunih.gov By potentially modulating key signaling proteins such as EGFR and AKT1, this compound is hypothesized to exert downstream effects on gene expression and protein regulation. researchgate.netresearchgate.net For instance, the PI3K/Akt and MAPK pathways, which are modulated by EGFR and AKT1, converge on various transcription factors that control the expression of genes critical for cell cycle progression and survival. mdpi.comnih.govmdpi.com

The regulation of protein abundance is a multi-layered process involving transcription, post-transcriptional modifications, translation, and protein degradation. mdpi.comresearchgate.net A molecule that influences a central signaling node like AKT1 can lead to widespread changes in the cellular proteome. frontiersin.orgnih.gov While the link between this compound and the regulation of specific genes and proteins is strongly implied by its predicted targets, direct experimental evidence from transcriptomic or proteomic studies in response to this compound treatment is not yet available in the scientific literature. Such studies would be necessary to confirm these inferred mechanisms and to map the precise changes in gene and protein expression profiles induced by the compound. plos.orgfrontiersin.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Coumaroyl serotonin |

| Pterin-6-Carboxylic acid |

| Moschamine |

| Kinobeon A |

| Serotobenine |

Enzyme Inhibition and Activation Kinetics (e.g., involving EGFR, MMP9, PTGS2, AKT1)

Cellular Effects and Phenotypes Induced by this compound in vitro

Comprehensive studies on the specific cellular effects of isolated this compound are not extensively documented. The majority of the available information is derived from research on Carthamus tinctorius extracts.

Cell Cycle Modulation and Proliferation Studies

There is a scarcity of detailed research on the effects of isolated this compound on cell cycle modulation and proliferation. One conference abstract mentions that this compound, as part of a group of novel synthesized compounds, demonstrated inhibitory effects on the proliferation of both HL-60 and U937 cells, suggesting potential applications in the treatment of leukemia. ust.hk However, specific data regarding its impact on cell cycle checkpoints or the molecular pathways involved are not provided in the available literature. Studies on safflower extracts, which contain this compound, have shown anti-proliferative effects on various cancer cell lines, but these effects cannot be exclusively attributed to this compound. scialert.net

Apoptosis and Necrosis Pathway Investigations

Specific investigations into the pathways of apoptosis and necrosis induced by isolated this compound are not detailed in the current body of scientific literature. While extracts from Carthamus tinctorius have been shown to induce apoptosis in cancer cells, the specific contribution of this compound to this effect is not delineated. scialert.net For instance, a study on an ethanol (B145695) extract of safflower, which contains this compound among other phytochemicals, demonstrated the induction of apoptosis in T47D breast cancer cell lines. scialert.net The paper suggests that the mechanism may involve p53-dependent pathways, but the direct action of this compound was not isolated. scialert.net Another report mentions that safflower extracts may induce apoptosis through the PI3K/Akt signaling pathway, but again, this is in the context of a complex extract.

Cellular Differentiation and Morphological Changes

There is no specific information available in the reviewed literature regarding cellular differentiation or distinct morphological changes induced by treatment with isolated this compound.

Subcellular Localization and Trafficking of this compound

Direct studies on the subcellular localization and trafficking of the this compound molecule within cells are not available. However, research into the biosynthesis of flavonoids in safflower provides some indirect clues. A study on transgenic safflower demonstrated that chalcone (B49325) synthase (CHS), a key enzyme in the biosynthetic pathway of quinochalcones like this compound, is localized in the cytoplasm of onion epidermal cells. nih.gov This suggests that the synthesis of this compound likely occurs in the cytoplasm. The subsequent distribution and trafficking of the molecule within the cell have not been elucidated. Furthermore, computational (in silico) studies on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound predicted that it would be unable to cross the blood-brain barrier. researchgate.net

Preclinical Biological Activity of Cartorimine in Model Systems Non Human Focus

In Vitro Efficacy Assessments of Cartorimine in Cell-Based and Biochemical Assays

In vitro assays, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or petri dish), represent the initial step in evaluating a compound's biological activity. casss.orgswissbioquant.com These assays can determine a compound's direct effect on specific molecular targets, such as enzymes or receptors, or its broader impact on cellular processes like proliferation, viability, or inflammation. swissbioquant.comalirahealth.compmda.go.jpnih.gov

This compound is a quinochalcone flavonoid synthesized by the safflower plant (Carthamus tinctorius). nih.gov Modern pharmacologic experiments have indicated that active compounds from safflower possess a wide range of biological activities. nih.gov Research into the flavonoid biosynthesis pathway in safflower has identified key enzymes, such as flavanone (B1672756) 3-hydroxylase (F3H), which are crucial for the production of various flavonoids, including this compound. nih.gov One study successfully cloned the F3H gene from safflower (CtF3H) and analyzed its enzymatic activity in vitro, confirming its role in catalyzing the formation of dihydrokaempferol, a precursor in the flavonoid pathway. nih.gov

While direct in vitro studies on the efficacy of isolated this compound are limited in the available literature, some research provides indirect evidence of its potential bioactivity. In a study aimed at identifying antibacterial and antifungal agents from the plant Ventilago denticulata, this compound was identified as a constituent of a fraction (FD1) through advanced analytical techniques. nih.gov This fraction, containing this compound and other compounds, was part of a broader investigation into constituents with antimicrobial properties. nih.gov

Table 1: Compounds Identified in Ventilago denticulata Fraction FD1

| Compound Name |

| Eriodyctiol |

| This compound |

| Chrysoeriol |

| Rhamnetin |

| 3-hydroxyphloretin |

| Xanthotoxol glucoside |

| Furocoumarinic acid glucoside |

This table lists the compounds identified alongside this compound in a specific fraction during a dereplication study. nih.gov

Further targeted in vitro studies on purified this compound are necessary to elucidate its specific efficacy and mechanism of action in various cell-based and biochemical assays.

In Vivo Efficacy Studies of this compound in Animal Models

In vivo studies involve the use of living organisms, typically animal models, to assess the effects of a potential drug in a complex biological system. researchgate.netscantox.com These studies are a crucial step in preclinical research, as they provide data on how a compound behaves within a whole organism, which cannot be fully replicated by in vitro tests. researchgate.netnih.gov Efficacy studies in animal models of specific diseases (e.g., cancer, diabetes, neurodegenerative disorders) help to determine if the biological activity observed in vitro translates into a therapeutic effect. scantox.comatlantisbioscience.com

Despite the identification of this compound from Carthamus tinctorius, a plant with a history of use in traditional medicine, specific in vivo efficacy studies focusing exclusively on this compound in animal models are not extensively detailed in the publicly available scientific literature. Research has more broadly focused on the effects of crude extracts or other major components of safflower. biointerfaceresearch.com The development of robust animal models is essential for evaluating the therapeutic potential of compounds like this compound. nih.govatlantisbioscience.com Future research involving the administration of purified this compound to validated animal models of disease is required to understand its systemic effects and therapeutic potential.

Pharmacodynamic (PD) biomarkers are measurable indicators that show a biological response has occurred in an organism after being exposed to a drug. cancer.gov In preclinical research, these biomarkers are vital for understanding the relationship between the drug, its target, and the resulting biological effect. cancer.govfrontiersin.orgeuropeanpharmaceuticalreview.comnih.gov They can provide proof-of-concept that a drug is engaging its intended molecular target and modulating a biological pathway relevant to the disease. nih.gov Examples of PD biomarkers include changes in protein phosphorylation, gene expression, or levels of specific metabolites in tissues or plasma following drug administration. cancer.govnih.gov

Currently, there is no specific information in the reviewed literature identifying or validating pharmacodynamic biomarkers for assessing this compound's activity in preclinical models. The identification of such biomarkers would be a critical step in its development, enabling researchers to make informed decisions about its mechanism of action and potential for clinical translation. europeanpharmaceuticalreview.comnih.gov

In Silico Prediction of this compound Biological Activities

In silico methods use computer simulations and computational models to predict the properties of a compound, including its biological activity, pharmacokinetics, and potential toxicity (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). journalijar.comnih.govnih.govthesciencein.org These computational tools are valuable in early drug discovery for screening large libraries of compounds, prioritizing candidates for further testing, and gaining insights into their potential mechanisms of action. journalijar.comugm.ac.id

One of the key applications of in silico modeling is the prediction of a compound's ability to cross biological barriers, such as the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, and a compound's ability to penetrate it is crucial for treating central nervous system diseases. researchgate.netresearchgate.net A study that performed in silico ADMET screening on various phytochemicals, including this compound, predicted that it was unable to cross the blood-brain barrier. researchgate.netresearchgate.net

Table 2: Predicted ADMET Properties of this compound and Other Compounds

| Compound Name | Predicted Blood-Brain Barrier (BBB) Permeability |

| Pterin-6-carboxylic acid | Unable to cross |

| N-Coumaroyl serotonin | Unable to cross |

| Moschamine | Unable to cross |

| Kinobeon A | Unable to cross |

| Colchicine | Unable to cross |

| This compound | Unable to cross |

This table summarizes the predicted inability of this compound and other phytochemicals to cross the blood-brain barrier based on an in silico ADMET study. researchgate.netresearchgate.net

Furthermore, in silico approaches like molecular docking are widely used to predict the binding of a compound to specific protein targets. nih.govresearchgate.netej-chem.orgescholarship.org This can help in identifying potential therapeutic activities, such as antidiabetic properties, by simulating interactions with key proteins involved in diabetes pathogenesis. nih.govresearchgate.netescholarship.orgmdpi.com While the antidiabetic potential of various natural compounds has been explored using these methods, specific in silico studies detailing the interaction of this compound with antidiabetic targets are not prominently featured in the available research. These computational models, however, represent a valuable and complementary tool for guiding future in vitro and in vivo research on this compound. researchgate.net

Structure Activity Relationship Sar and Computational Studies of Cartorimine

Elucidation of Pharmacophores and Structural Determinants for Cartorimine Activity

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dergipark.org.trijrpr.com This model is crucial for understanding how a ligand interacts with its biological target and for designing new, potentially more potent molecules. parssilico.comdergipark.org.tr The process involves identifying features like hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. dergipark.org.tr

For this compound, there are no publicly available studies that explicitly define its pharmacophore or elucidate the specific structural determinants responsible for its biological activity. While the synthesis of this compound has been documented, follow-up research detailing which parts of its cycloheptenone core and associated stereochemistry are critical for biological interaction is not present in the accessible literature. General SAR studies on other molecules show that modifications to a chemical scaffold can drastically alter activity, but without experimental data on this compound and its analogues, any discussion of its key structural features would be purely speculative. wikipedia.orgnih.govnih.govrsc.org

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

There is no available research detailing the rational design and synthesis of a library of this compound analogues specifically for the purpose of SAR elucidation. While the total synthesis of this compound itself has been achieved, papers describing the systematic modification of its structure to determine a comprehensive SAR profile are absent from the scientific record. The development of such analogues would be a critical next step in exploring the therapeutic potential of this compound class.

Computational Chemistry Approaches to this compound

Computational chemistry provides powerful tools for investigating molecular properties and interactions, offering insights that can guide drug discovery and development. amrita.edu These methods can be used to predict how a molecule like this compound might behave and interact with biological targets.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. amrita.eduijcrt.orgmdpi.com This method helps to visualize potential binding modes and estimate the strength of the interaction. researchgate.netnih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnite.go.jpnih.govjocpr.com These models use molecular descriptors—numerical representations of physicochemical properties—to predict the activity of new, untested compounds. researchcommons.orgmdpi.com

The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. As there are no published studies on a series of this compound derivatives with measured activities, no QSAR models for this compound have been developed or reported.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, often employing quantum mechanics, can investigate the electronic structure of a molecule to understand its intrinsic properties and reactivity. nih.govrsc.orgarxiv.org These calculations can determine parameters like orbital energies (HOMO-LUMO), electrostatic potential, and bond characteristics, which can provide insights into how a molecule might interact with other species. researchgate.netmdpi.com

Specific theoretical studies on the electronic structure and reactivity of the this compound molecule are not available in the current body of scientific literature. Such studies would be valuable for understanding its chemical behavior and potential interaction mechanisms at a fundamental level.

Advanced Analytical and Bioanalytical Methodologies for Cartorimine Research

Chromatographic Techniques for Cartorimine Purity and Characterization in Research

Chromatography is a fundamental analytical technique for the separation, identification, and purification of components in a mixture. iltusa.comlabinsights.nl In the context of this compound research, chromatographic methods are indispensable for assessing the purity of synthesized or isolated batches and for its initial characterization. iltusa.comrotachrom.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful chromatographic techniques that have revolutionized drug purity testing. iltusa.com HPLC is particularly suitable for non-volatile or thermally sensitive compounds, while GC is ideal for volatile substances. birchbiotech.com The choice between these methods for this compound would depend on its specific physicochemical properties. These techniques separate this compound from any impurities, byproducts, or contaminants, allowing for their precise quantification. iltusa.combirchbiotech.com The purity is often determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram. birchbiotech.com

For preparative purposes, where the goal is to isolate a larger quantity of pure this compound, techniques like Centrifugal Partition Chromatography (CPC) can be employed. rotachrom.com CPC is a liquid-liquid chromatography technique known for its efficiency and high yield, making it suitable for purifying a wide range of compounds. rotachrom.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Primary Use for this compound | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure. labinsights.nlitrlab.com | Purity assessment, quantification, and characterization of non-volatile this compound. iltusa.combirchbiotech.com | High resolution, accuracy, and suitability for a wide range of compounds. iltusa.comlabinsights.nl |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase (either solid or liquid). labinsights.nlbirchbiotech.com | Purity assessment of volatile derivatives of this compound or volatile impurities. birchbiotech.com | High sensitivity for detecting trace impurities. birchbiotech.com |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid separation where the stationary liquid phase is immobilized by a centrifugal force. rotachrom.com | Preparative purification of this compound. rotachrom.com | High yield, throughput, and cost-effectiveness. rotachrom.com |

Spectroscopic and Spectrometric Methods for Advanced Structural Elucidation of this compound

Commonly used methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides information about the chemical environment of hydrogen and carbon atoms, revealing the carbon-hydrogen framework of the molecule. researchgate.net

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation. researchgate.netlibretexts.org

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.netlibretexts.org

UV-Vis Spectroscopy: Provides information about electronic transitions within the molecule, which can be useful for identifying conjugated systems. nptel.ac.in

For complex molecules, a combination of these techniques is often necessary for complete and unambiguous structure elucidation. nptel.ac.inresearchgate.net Computer-assisted structure elucidation (CASE) tools can be used to analyze the spectroscopic data and propose potential structures. acdlabs.com

Application of UHPLC-ESI-QTOF-MS/MS for this compound Dereplication and Identification

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS) is a highly powerful and sensitive technique for the rapid identification and characterization of compounds in complex mixtures, a process known as dereplication. mdpi.commdpi.comrsc.org This method is particularly valuable in natural product research for quickly identifying known compounds and highlighting potentially new ones. mdpi.com

In the context of this compound research, UHPLC-ESI-QTOF-MS/MS would offer several advantages:

High Separation Efficiency: UHPLC provides excellent chromatographic resolution, separating this compound from other closely related compounds in a sample. mdpi.com

Soft Ionization: Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, providing the molecular weight of this compound with high accuracy. mdpi.com

High-Resolution Mass Analysis: The QTOF mass analyzer provides high-resolution mass data, enabling the determination of the elemental composition of this compound and its fragments. thieme-connect.de

Structural Information from Fragmentation: MS/MS experiments involve selecting the molecular ion of this compound and fragmenting it to produce a characteristic fragmentation pattern. This pattern provides valuable structural information that can be used for identification and structural elucidation. mdpi.com

This technique allows for the tentative identification of this compound in a crude extract by comparing its retention time, accurate mass, and fragmentation pattern with known compounds in databases or with previously isolated standards. mdpi.commdpi.com

Bioanalytical Methods for this compound Detection and Quantification in Biological Matrices (Preclinical Research)

During preclinical research, it is essential to measure the concentration of this compound and its potential metabolites in biological samples such as plasma, serum, urine, or tissue homogenates. researchgate.netrfppl.co.in This requires the development and validation of robust bioanalytical methods. researchgate.netglobalresearchonline.net

The primary technique for quantitative bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netrfppl.co.inchromatographyonline.com This method offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of this compound in complex biological matrices. chromatographyonline.com

The development of a bioanalytical method for this compound would typically involve:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: An HPLC or UHPLC system is used to separate this compound from endogenous components of the matrix. rfppl.co.in

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole (TQMS), is used for detection. chromatographyonline.com This is typically operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity. chromatographyonline.com

The method must be rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines. rfppl.co.inglobalresearchonline.net

Table 2: Key Parameters for Bioanalytical Method Validation of this compound

| Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify this compound in the presence of other components in the sample. globalresearchonline.net |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Sensitivity (LLOQ) | The lowest concentration of this compound in a sample that can be reliably quantified with acceptable accuracy and precision. globalresearchonline.net |

| Recovery | The efficiency of the extraction process in recovering this compound from the biological matrix. |

| Stability | The chemical stability of this compound in the biological matrix under different storage and processing conditions. |

Chemoproteomics and Target Identification Strategies for this compound Research

Chemoproteomics is a powerful set of techniques used to identify the protein targets of a small molecule like this compound within a complex biological system. eu-openscreen.eunih.gov Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action. eu-openscreen.eu

There are several chemoproteomic strategies that can be employed:

Affinity-Based Protein Profiling (ABPP): This approach often involves synthesizing a chemical probe based on the structure of this compound. nih.gov The probe is designed to bind to its target proteins and also contains a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and identification via mass spectrometry. nih.gov

Probe-Free Methods: These recently developed methods detect protein-ligand interactions without the need to chemically modify the compound. nih.gov These techniques rely on detecting changes in the biophysical properties of proteins upon binding to this compound. Examples include:

Thermal Proteome Profiling (TPP): Measures changes in the thermal stability of proteins upon ligand binding. nih.gov

Limited Proteolysis (LiP-MS): Identifies changes in protein structure upon ligand binding by monitoring changes in protease accessibility. biognosys.com

The proteins identified through these methods are potential targets of this compound. Subsequent validation studies are then required to confirm these interactions and their biological relevance. Chemoproteomics, therefore, provides a direct and unbiased approach to unraveling the molecular mechanisms underlying the biological effects of this compound. nih.govwikipedia.org

Future Directions and Emerging Research Avenues for Cartorimine

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Cartorimine Research

Omics technologies offer a powerful, holistic approach to understanding the complex biological interactions of natural products like this compound. humanspecificresearch.orgmdpi.combiobide.com Integrating these high-throughput methods can illuminate the biosynthesis of this compound, its metabolic fate, and its molecular targets.

Genomics and Transcriptomics: The genetic and transcriptomic basis of flavonoid biosynthesis in Carthamus tinctorius is an active area of research. scite.ai Investigations into the safflower genome and transcriptome have begun to identify genes involved in the production of various flavonoids, including the quinochalcones, a class to which this compound belongs. scite.ainih.govfrontiersin.org Future genomic and transcriptomic studies could focus on specifically elucidating the complete biosynthetic pathway of this compound. For instance, overexpression or knockout of candidate genes in C. tinctorius, such as chalcone (B49325) synthase (CHS), has been shown to alter the production of related flavonoids, a technique that could be honed to study and potentially increase the yield of this compound. nih.govfrontiersin.org

Proteomics: Proteomics, the large-scale study of proteins, can be instrumental in identifying the direct protein targets of this compound. Techniques like thermal proteome profiling or chemical proteomics could identify proteins that exhibit changes in stability or binding upon interaction with this compound, thereby revealing its mechanism of action. This approach moves beyond computational predictions to provide empirical evidence of molecular interactions within the cell.

Metabolomics: Non-targeted metabolomics has already proven useful in identifying this compound in complex biological samples, such as in studies of the human gut meta-metabolome and the ovarian development in broiler breeders. tum.deresearchgate.net A metabolomics study identified this compound as a significantly up-regulated metabolite during ovarian development, suggesting a potential role in reproductive biology that warrants further investigation. researchgate.net Future metabolomic profiling can be used to track the biotransformation of this compound by the host or gut microbiota and to understand its impact on endogenous metabolic pathways.

The integration of these omics datasets, often referred to as multi-omics, provides a systems-level understanding of a compound's biological role. nih.gov By combining genomic data on biosynthesis with proteomic data on targets and metabolomic data on pathway modulation, researchers can build comprehensive models of this compound's activity.

Exploration of Unexplored Biological Activities and Mechanistic Nuances of this compound

While this compound was first identified from a plant used traditionally to promote blood circulation, its specific pharmacological activities are not well defined. thieme-connect.com Preliminary and computational studies hint at several potential therapeutic areas that require systematic exploration.

Antimicrobial Activity: A dereplication study using UHPLC-ESI-QTOF-MS/MS identified this compound within a fraction of the plant Ventilago denticulata that exhibited antibacterial and antifungal properties. mdpi.comnih.gov However, the activity of the isolated compound was not reported. Future research should involve isolating pure this compound and testing it against a broad panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency.

Metabolic Disease and Cancer Targets: A computational network pharmacology study identified this compound as one of several compounds from C. tinctorius with high interactivity against protein targets implicated in diabetes, including EGFR, MMP9, PTGS2, and AKT1. researchgate.net These targets are also relevant in cancer biology. These in silico findings need to be validated through in vitro enzymatic and cell-based assays to confirm whether this compound can modulate these key signaling proteins.

Pharmacokinetic Properties: An in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis predicted that this compound would be unable to cross the blood-brain barrier. researchgate.netresearchgate.net While this suggests limitations for its use in central nervous system disorders, it also implies that its systemic effects might occur with reduced risk of neurological side effects. Experimental verification of its permeability and transport mechanisms is a crucial next step.

Future mechanistic studies should aim to move from computational predictions and indirect associations to direct experimental evidence, defining the precise molecular interactions and downstream cellular effects of this compound.

Application of Combinatorial Chemistry for Generating this compound Derivative Libraries

The chemical scaffold of this compound, featuring a unique cycloheptenone oxide core, is a compelling starting point for medicinal chemistry campaigns. thieme-connect.com Combinatorial chemistry offers a strategy to rapidly generate and screen a large number of derivatives to optimize activity and pharmacokinetic properties. pressbooks.pubslideshare.net

The total synthesis of this compound has been achieved, notably through a [5+2] cycloaddition strategy. thieme-connect.comacs.orgresearchgate.net This synthetic route is amenable to a combinatorial approach. By varying the substrates used in the key cycloaddition step—for example, by using a range of substituted cinnamate (B1238496) derivatives—a library of novel this compound analogues with diverse functionalities can be created. researchgate.net

The process of generating a derivative library would involve:

Scaffold Synthesis: Utilizing an established and scalable synthetic route to the core this compound structure.

Parallel Synthesis: Modifying the core scaffold at its reactive functional groups (e.g., hydroxyl, carboxylic acid) or introducing diverse building blocks during the synthesis itself. openstax.org

High-Throughput Screening: Screening the resulting library of compounds against various biological targets to identify "hit" molecules with enhanced potency or novel activities.

This strategy could lead to the discovery of derivatives with improved drug-like properties, such as enhanced target affinity, greater metabolic stability, or a more favorable activity profile, transforming the natural product into a viable drug lead.

Development of Novel Research Tools and Methodologies for this compound Investigation

Advancing our understanding of this compound requires not only the application of existing technologies but also the development of new research tools tailored to its specific properties.

Advanced Analytical Methods: High-resolution mass spectrometry has been vital for the initial identification of this compound in complex natural extracts. tum.demdpi.com Further development of quantitative analytical methods is necessary for detailed pharmacokinetic and metabolic studies. The use of spatial omics technologies, which map the distribution of molecules within tissues, could provide unprecedented insight into where this compound or its metabolites accumulate and act. mdpi.com

Chemical Probes: A key step in elucidating the mechanism of action is the development of chemical probes based on the this compound structure. These probes could be synthesized by attaching reporter tags (e.g., fluorophores, biotin) or photoreactive groups to the this compound molecule. Such tools would enable affinity-based target identification, visualization of the compound's subcellular localization, and the study of its interactions in living cells.

Computational and In Vitro Models: Further refinement of computational models for predicting the biological targets and ADMET properties of this compound and its derivatives will accelerate the discovery process. researchgate.netresearchgate.net These in silico approaches, when coupled with robust in vitro assays, such as those using 3D cell cultures or organ-on-a-chip technology, can provide more physiologically relevant data and improve the translation of preclinical findings.

By developing these novel tools and methodologies, the scientific community can more efficiently and accurately investigate the complex biology of this compound, paving the way for its potential development as a therapeutic agent.

Q & A

Q. What spectroscopic and crystallographic methods are essential for determining Cartorimine’s molecular structure?

Answer: this compound’s structure (C15H14O6) requires a combination of 1D/2D NMR (e.g., H, C, COSY, HSQC) to assign stereochemistry and functional groups, supplemented by mass spectrometry (HRMS) for molecular weight confirmation. Single-crystal X-ray diffraction is critical for resolving its cycloheptenone oxide scaffold and stereocenters (1R,5R,6R,7S) . For reproducibility, document solvent systems, crystallization conditions, and refinement parameters (e.g., R-factors) in alignment with crystallography standards .

Q. How is this compound isolated from Carthamus tinctorius, and what purification techniques are recommended?

Answer: Isolation typically involves:

Extraction : Use polar solvents (e.g., methanol/water) to recover phenolic derivatives.

Fractionation : Employ liquid-liquid partitioning (e.g., ethyl acetate vs. aqueous phase) to enrich this compound.

Chromatography : Optimize column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane:ethyl acetate mixtures). Monitor fractions via TLC or HPLC, referencing retention times against known standards .

Q. How can researchers resolve contradictions in spectral data during this compound characterization?

Answer: Conflicts in NMR or mass data arise from impurities, solvent artifacts, or stereochemical misassignments. Mitigation strategies:

- Cross-validation : Compare C NMR shifts with computational predictions (e.g., DFT calculations).

- 2D NMR : Use NOESY/ROESY to confirm spatial proximity of protons in stereocenters.

- X-ray backup : Prioritize crystallography for ambiguous cases, as done for this compound’s original structural determination . Document all raw data and iterative refinements to ensure transparency .

Q. What experimental design considerations are critical for optimizing this compound’s synthetic yield?

Answer: Key factors include:

- Catalyst selection : Screen Lewis acids (e.g., BF3·Et2O) for cyclization efficiency.

- Reaction kinetics : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps.

- Solvent optimization : Test aprotic solvents (e.g., DMF, THF) to stabilize reactive intermediates.

- Scale-up protocols : Validate reproducibility using DOE (Design of Experiments) principles, ensuring reaction parameters (temperature, pressure) are tightly controlled .

Q. How should researchers design bioactivity studies to evaluate this compound’s pharmacological potential?

Answer:

- Target selection : Prioritize assays aligned with its natural source’s traditional uses (e.g., anti-inflammatory or antioxidant pathways).

- Dose-response curves : Use 3–5 concentrations in triplicate, with positive/negative controls (e.g., ascorbic acid for antioxidant assays).

- Mechanistic studies : Combine omics (proteomics, metabolomics) with phenotypic screening to map pathways. Ensure ethical compliance for in vivo models (e.g., IACUC protocols) .

Q. What criteria ensure the reproducibility of this compound research in academic publications?

Answer:

- Data transparency : Publish full spectroscopic datasets (NMR, IR, UV-Vis) in supplementary materials.

- Experimental rigor : Adhere to Beilstein Journal guidelines: report purity metrics (HPLC ≥95%), elemental analysis, and detailed synthetic protocols .

- Peer validation : Share crystallographic CIF files via repositories (e.g., Cambridge Structural Database) for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.